

¹H NMR and ¹³C NMR spectra of 3-Methyl-4-phenylbutan-2-one

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Compound of Interest

Compound Name: 3-Methyl-4-phenylbutan-2-one

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of **3-Methyl-4-phenylbutan-2-one**

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering profound insights into molecular structure.^[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of **3-Methyl-4-phenylbutan-2-one**, a ketone featuring diverse proton and carbon environments. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental protocols, offering a practical framework for structural elucidation. We will delve into the causality behind spectral features, present a self-validating experimental workflow, and ground all claims in authoritative references.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.^[1] When placed in a strong external magnetic field (B_0), these nuclei align either with or against the field, creating distinct energy levels. By applying radiofrequency pulses, we can excite the nuclei from a lower to a higher energy state. The frequency required for this transition and the subsequent relaxation process are detected, generating an NMR spectrum.^[1]

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). This allows us to differentiate between non-equivalent nuclei within a molecule. Furthermore, interactions between the spins of neighboring nuclei lead to signal splitting, or spin-spin coupling, which provides critical information about molecular connectivity.[\[2\]](#)

Structural Analysis of 3-Methyl-4-phenylbutan-2-one

To interpret the NMR spectra, we must first analyze the molecule's structure to identify the unique proton and carbon environments.

- Molecular Formula: $C_{11}H_{14}O$
- Structure: The molecule contains a phenyl ring, a ketone carbonyl group, a chiral center at C3, a methylene group, and two distinct methyl groups.

Diagram of Molecular Structure and Atomic Numbering

Caption: Structure of **3-Methyl-4-phenylbutan-2-one** with atom numbering.

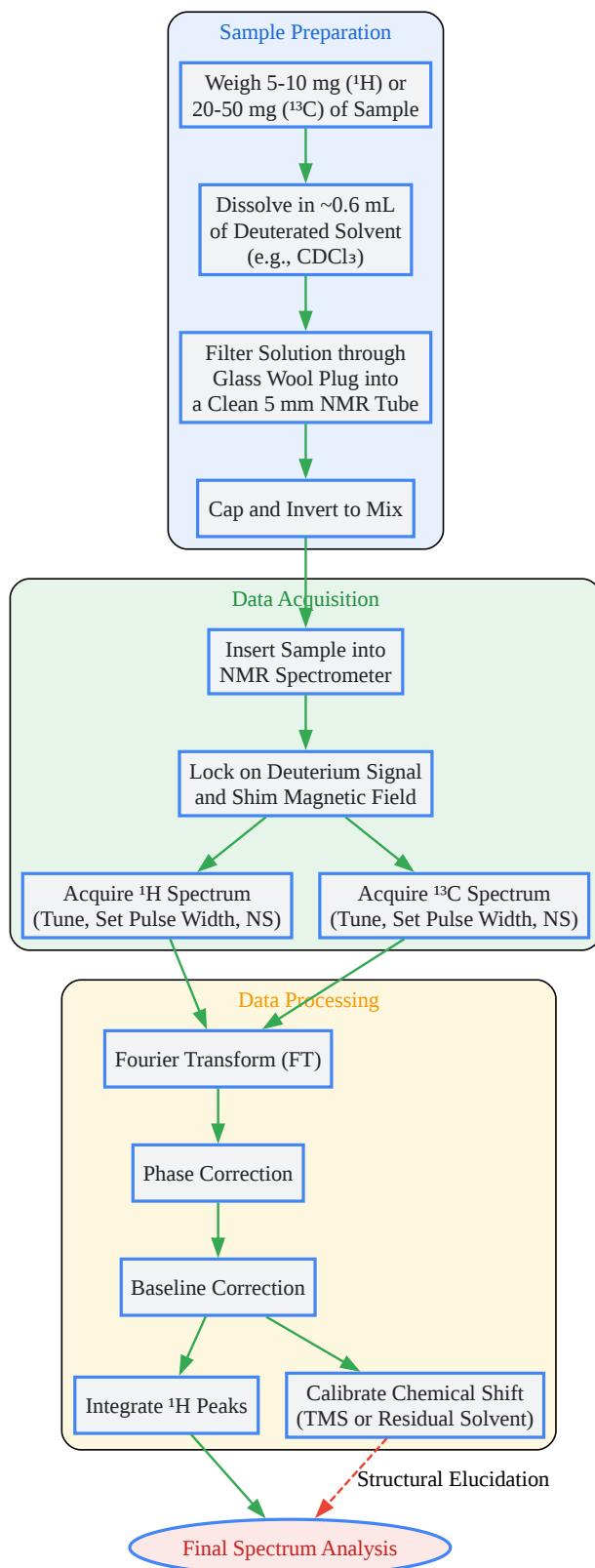
- Unique Proton (1H) Environments:
 - H1: The three protons of the methyl group attached to the carbonyl (C1).
 - H3: The single proton on the chiral center (C3).
 - C3-CH₃: The three protons of the methyl group at C3.
 - H4: The two benzylic protons on C4. Due to the adjacent chiral center, these protons are diastereotopic and thus chemically non-equivalent.
 - Ar-H: The five protons on the phenyl ring. Protons at the ortho, meta, and para positions are chemically distinct.
- Unique Carbon (^{13}C) Environments:
 - C1: The methyl carbon adjacent to the carbonyl.

- C2: The carbonyl carbon.
- C3: The methine carbon (chiral center).
- C3-CH₃: The methyl carbon attached to C3.
- C4: The methylene (benzylic) carbon.
- C-ipso: The phenyl carbon directly attached to C4.
- C-ortho: The two ortho carbons of the phenyl ring.
- C-meta: The two meta carbons of the phenyl ring.
- C-para: The single para carbon of the phenyl ring.

Experimental Protocol: Sample Preparation and Data Acquisition

The quality of an NMR spectrum is critically dependent on meticulous sample preparation.^[3] This protocol outlines a self-validating system for obtaining high-resolution spectra.

Diagram of the NMR Experimental Workflow

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Caption: A standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

- Sample Weighing: Accurately weigh the sample. For a standard ^1H NMR spectrum, 5-10 mg is sufficient.^[4] For ^{13}C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.^[4]
- Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar organic molecules. The final volume should be approximately 0.6 mL, corresponding to a solution height of about 4 cm in a standard 5 mm NMR tube.^[4]
- Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small vial. To ensure optimal magnetic field homogeneity, the solution must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.
- Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).^[5] Alternatively, the residual solvent peak (e.g., CHCl_3 at 7.26 ppm in CDCl_3) can be used for referencing.
- Data Acquisition:
 - Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" by adjusting shim coils to maximize its homogeneity, resulting in sharp, well-resolved peaks.
 - ^1H Spectrum: A standard one-pulse experiment is typically sufficient. The number of scans (NS) can be increased for dilute samples to improve the signal-to-noise ratio.
 - ^{13}C Spectrum: A proton-decoupled experiment is standard, which results in a single sharp peak for each unique carbon atom.^[2] Due to the low natural abundance and smaller magnetic moment of ^{13}C , a larger number of scans is required compared to ^1H NMR.

Analysis of the ^1H NMR Spectrum

The ^1H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Table 1: Predicted ^1H NMR Data for **3-Methyl-4-phenylbutan-2-one** (in CDCl_3)

Proton Label	Integration	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Chemical Shift and Splitting
H1 ($\text{CH}_3\text{-C=O}$)	3H	~ 2.1	Singlet (s)	N/A	Adjacent to an electron-withdrawing carbonyl group. No adjacent protons, hence a singlet. [6]
C3- CH_3	3H	~ 1.1	Doublet (d)	~ 7	Coupled to the single proton at H3 ($n+1 = 1+1 = 2$). Shielded position.
H4a, H4b (CH_2)	2H	~ 2.6 - 3.0	2 x Doublet of Doublets (dd)	$J(\text{H4a}, \text{H4b}) \approx 14$ (geminal), $J(\text{H4}, \text{H3}) \approx 6-8$ (vicinal)	Benzyllic position deshields these protons. They are diastereotopic, splitting each other and also being split by H3.
H3 (CH)	1H	~ 2.8 - 3.2	Multiplet (m)	~ 7 (from C3- CH_3), ~ 6-8 (from H4)	Deshielded by both the carbonyl and

phenyl groups. Split by three C3-CH₃ protons and two H4 protons.

Ar-H	5H	~ 7.1 - 7.3	Multiplet (m)	N/A
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Protons on the aromatic ring typically resonate in this region due to the ring current effect.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each non-equivalent carbon atom.

Table 2: Predicted ¹³C NMR Data for **3-Methyl-4-phenylbutan-2-one** (in CDCl₃)

Carbon Label	Chemical Shift (δ , ppm)	Rationale for Chemical Shift
C2 (C=O)	~ 212	Carbonyl carbons are highly deshielded due to the electronegativity of oxygen and resonance effects, appearing far downfield. [7]
C-ipso	~ 139	Aromatic quaternary carbon, slightly deshielded.
C-ortho, C-meta, C-para	~ 126 - 129	Standard range for protonated aromatic carbons.
C3 (CH)	~ 50	Aliphatic carbon deshielded by the adjacent carbonyl group.
C4 (CH ₂)	~ 45	Benzyllic carbon, shifted downfield by the phenyl group.
C1 (CH ₃ -C=O)	~ 29	Methyl carbon adjacent to the carbonyl group. [7]
C3-CH ₃	~ 16	Shielded aliphatic methyl carbon.

Note on DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) would be invaluable to definitively assign the CH, CH₂, and CH₃ signals in the aliphatic region. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while a DEPT-90 would only show CH signals.[\[8\]](#)

Conclusion

The structural elucidation of **3-Methyl-4-phenylbutan-2-one** is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides detailed connectivity information through spin-spin coupling patterns, while the ¹³C NMR spectrum confirms the number of unique carbon environments. By correlating the predicted chemical shifts and multiplicities with the known effects of functional groups like ketones and phenyl

rings, an unambiguous assignment of the molecular structure is possible. The experimental workflow detailed herein provides a robust and reliable method for obtaining high-quality data, which is the cornerstone of accurate spectral interpretation in research and industrial applications.

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